[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 926659-01-0) is a chiral piperidine derivative characterized by a cyclopropane ring fused to an acetylated amine group at the 3-position of the piperidine scaffold, with an acetic acid moiety at the 1-position (Fig. 1). Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.3 g/mol . The stereochemistry at the piperidin-3-yl group (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)11-3-2-6-13(7-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWXBLOAZDKBH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation: The amino group on the piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Form: [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid
- CAS : 1354020-19-1
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.3 g/mol
- Key Difference : S-configuration at the piperidin-3-yl group. Enantiomers may exhibit distinct binding affinities; for example, (R)-enantiomers of piperidine derivatives often show enhanced receptor selectivity compared to (S)-forms in opioid or chemokine receptor studies .
Substituent Variations
Pharmacological and Physicochemical Comparisons
- Solubility: The isopropyl-methyl variant (CAS 1353995-96-6) has a lower molecular weight and fewer hydrophobic groups, favoring aqueous solubility—critical for intravenous formulations .
Biological Activity
[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a novel piperidine derivative recognized for its potential biological activities. This compound integrates an acetyl group and a cyclopropyl amino moiety, suggesting diverse interactions with biological targets, which may lead to applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is characterized by:
- A piperidine ring , a six-membered nitrogen-containing heterocycle.
- An acetyl group that enhances reactivity through esterification and amide formation.
- A cyclopropyl amino moiety , which may influence the compound's conformational rigidity and biological interactions.
Biological Activities
Research indicates that piperidine derivatives, including [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, exhibit a range of biological activities:
Antitumor Activity
Studies have shown that similar piperidine derivatives can inhibit cancer cell lines, suggesting potential anticancer properties for this compound. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various tumor models, including hypopharyngeal cancer cells .
Neuroprotective Effects
The unique combination of functional groups in [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may confer neuroprotective properties. Research on related compounds indicates that they can modulate neuroinflammatory pathways and protect neuronal cells from apoptosis .
Analgesic Properties
Piperidine derivatives are often investigated for their analgesic effects. The structural features of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may enhance its interaction with pain pathways, potentially leading to effective pain management therapies .
The mechanism of action for [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves:
- Interaction with receptors : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme modulation : It could inhibit or activate specific enzymes involved in metabolic processes or disease pathways, contributing to its therapeutic effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylpiperidine | Piperidine ring with an acetyl group | Analgesic |
| 3-Aminocyclopropanecarboxylic acid | Cyclopropane with amino and carboxylic groups | Neuroprotective |
| 4-(Cyclopropylmethyl)piperidine | Piperidine with cyclopropane substituent | Antidepressant |
This comparison highlights the potential uniqueness of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid in its pharmacological profile due to its specific combination of functional groups.
Case Studies
Recent studies have explored the biological activity of piperidine derivatives in various disease models:
- Cancer Therapy : A study demonstrated that a structurally similar piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
- Neurological Disorders : Research indicated that another piperidine derivative reduced neuroinflammation in rodent models of Alzheimer's disease, suggesting a mechanism involving inhibition of amyloid-beta aggregation .
Q & A
Q. What are the key synthetic methodologies reported for the enantioselective synthesis of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and what chiral precursors have been successfully utilized in its preparation?
Enantioselective synthesis of this compound class often employs chiral auxiliaries or enantiopure starting materials. For example, (R)-(-)-α-phenylglycine has been used as a chiral precursor for analogous piperidine-acetic acid derivatives, enabling stereochemical control during ring formation and functionalization steps . Cyclopropane-containing intermediates can be introduced via selective alkylation or amidation reactions, with acetylation steps requiring careful optimization of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry .
Q. Which spectroscopic techniques and analytical criteria are essential for confirming the stereochemical integrity and purity of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. H and C NMR can resolve stereochemical configurations by analyzing coupling constants and diastereotopic proton splitting patterns. Chiral chromatography (HPLC or GC with chiral columns) is recommended for assessing enantiomeric excess, while X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of cyclopropylamino group modifications on biological activity?
SAR studies should systematically vary substituents on the cyclopropyl ring (e.g., alkylation, halogenation) and compare binding affinities or functional assays (e.g., receptor inhibition, enzyme modulation). Computational tools like molecular docking can predict interactions with target proteins (e.g., opioid or chemokine receptors), guiding rational design. In vitro assays (e.g., cell-based signaling) and in vivo models (e.g., rodent pain or inflammation assays) can validate activity changes .
Q. What computational approaches are recommended to investigate binding interactions between this compound and therapeutic targets like opioid or chemokine receptors?
Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) can model ligand-receptor binding poses, while molecular dynamics (MD) simulations assess stability and conformational changes. Virtual screening of derivatives against COX-2 or neurotensin receptor structures (PDB IDs) may identify selectivity profiles. Free-energy perturbation (FEP) calculations can quantify binding energy contributions of specific substituents .
Q. What experimental strategies address low yields during the acetylation step of cyclopropylamino-piperidine intermediates?
Low yields in acetylation may arise from steric hindrance or competing side reactions. Strategies include:
- Using bulky acetylating agents (e.g., acetyl chloride with DMAP catalyst).
- Optimizing solvent polarity (e.g., THF or DCM) to enhance intermediate solubility.
- Employing microwave-assisted synthesis to accelerate reaction kinetics and reduce byproduct formation .
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy in preclinical models?
Discrepancies may result from pharmacokinetic challenges (e.g., poor bioavailability, metabolic instability). Solutions include:
- Pharmacokinetic profiling (e.g., hepatic microsome assays for metabolic stability).
- Prodrug strategies to enhance absorption.
- Formulation optimization (e.g., nanoparticle encapsulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
